Trx-cobi

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

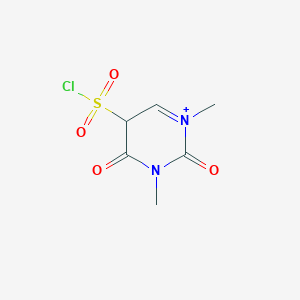

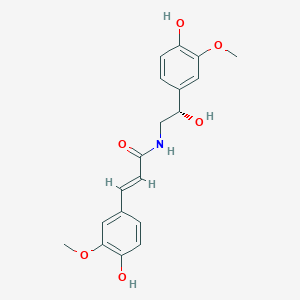

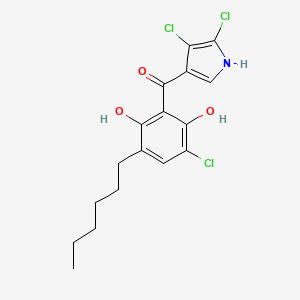

Trx-cobi is a novel ferrous iron–activatable drug conjugate designed to target oncogenic KRAS-driven tumors. This compound combines the FDA-approved MEK inhibitor cobimetinib with a trioxolane pharmacophore, creating a unique agent that is selectively activated in the presence of ferrous iron (Fe2+). This selective activation allows for potent MAPK blockade in tumor cells while sparing normal tissues .

Métodos De Preparación

The synthesis of Trx-cobi involves the conjugation of cobimetinib to a trioxolane moiety. The process begins with the preparation of the trioxolane fragment, which is then linked to cobimetinib through a series of chemical reactions. The resulting compound, this compound, is stable in plasma and selectively activated in the presence of Fe2+ . Industrial production methods for this compound would likely involve large-scale synthesis of the trioxolane fragment and its subsequent conjugation to cobimetinib under controlled conditions to ensure purity and efficacy.

Análisis De Reacciones Químicas

Trx-cobi undergoes selective activation in the presence of ferrous iron (Fe2+). This activation leads to the release of cobimetinib, which then inhibits the MAPK pathway in tumor cells. The primary reaction involved is the cleavage of the trioxolane moiety by Fe2+, resulting in the release of the active drug . Common reagents and conditions used in these reactions include the presence of Fe2+ and physiological conditions that mimic the tumor microenvironment. The major product formed from this reaction is the active MEK inhibitor cobimetinib.

Aplicaciones Científicas De Investigación

Trx-cobi has significant potential in scientific research, particularly in the fields of cancer biology and medicine. Its ability to selectively target KRAS-driven tumors makes it a valuable tool for studying the mechanisms of KRAS signaling and the role of iron metabolism in cancer . Additionally, this compound’s unique activation mechanism allows for more effective and less toxic cancer treatments, providing a promising avenue for therapeutic development. In the field of chemistry, this compound serves as an example of innovative drug design, combining targeted delivery with selective activation.

Mecanismo De Acción

The mechanism of action of Trx-cobi involves its selective activation in the presence of ferrous iron (Fe2+). Once activated, this compound releases cobimetinib, which inhibits the MAPK pathway by blocking MEK activity. This inhibition disrupts the downstream signaling of oncogenic KRAS, leading to reduced tumor cell proliferation and survival . The molecular targets of this compound include the MAPK pathway components, particularly MEK, and the pathways involved in iron metabolism.

Comparación Con Compuestos Similares

Trx-cobi is unique in its selective activation mechanism, which distinguishes it from other MEK inhibitors. Similar compounds include other MEK inhibitors such as trametinib and selumetinib, which also target the MAPK pathway but lack the selective activation feature of this compound . This selective activation allows this compound to achieve potent MAPK blockade with reduced systemic toxicity, making it a more effective and safer option for treating KRAS-driven tumors.

Propiedades

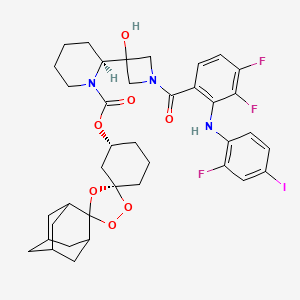

Fórmula molecular |

C38H43F3IN3O7 |

|---|---|

Peso molecular |

837.7 g/mol |

InChI |

InChI=1S/C38H43F3IN3O7/c39-28-8-7-27(33(32(28)41)43-30-9-6-25(42)17-29(30)40)34(46)44-19-36(48,20-44)31-5-1-2-11-45(31)35(47)49-26-4-3-10-37(18-26)50-38(52-51-37)23-13-21-12-22(15-23)16-24(38)14-21/h6-9,17,21-24,26,31,43,48H,1-5,10-16,18-20H2/t21?,22?,23?,24?,26-,31+,37-,38?/m1/s1 |

Clave InChI |

JCOYRRLVGPMYCV-RVFNOYRCSA-N |

SMILES isomérico |

C1CCN([C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O)C(=O)O[C@@H]5CCC[C@@]6(C5)OC7(C8CC9CC(C8)CC7C9)OO6 |

SMILES canónico |

C1CCN(C(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O)C(=O)OC5CCCC6(C5)OC7(C8CC9CC(C8)CC7C9)OO6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)

![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)

![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)

![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)